2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Overview
Description
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a unique chemical compound with the molecular formula C12H14ClN3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular weight of “this compound” is 267.71 . The InChI code is 1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 267.71 .Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis of a compound related to 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride, providing detailed structural characterization and analysis of its crystal structure, confirming its monoclinic system properties (Mamatha S.V et al., 2019).
Biological Activity
- Research into similar oxadiazole compounds revealed significant antibacterial and hemolytic activities, suggesting potential applications in antimicrobial treatments (Samreen Gul et al., 2017).
- Another study synthesized derivatives of 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide and evaluated their anti-inflammatory properties, indicating potential therapeutic applications (M. Somashekhar & R. Kotnal, 2019).
Antimicrobial Evaluation
- A series of new derivatives of 4-(2-chloroethyl)morpholine hydrochloride were synthesized and tested for antibacterial and hemolytic activities, showing good potential relative to reference standards (Aziz ur-Rehman et al., 2021).
Molecular Docking and Anticancer Activity
- A compound synthesized from a morpholine-based derivative showed promising anti-breast cancer activity in molecular docking studies, indicating its potential as an anticancer agent (Praveen Kumar et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been found to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been found to inhibit tyrokinase and cathepsin K .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets and cause changes that lead to their observed biological activities . For instance, some 1,2,4-oxadiazoles have been found to inhibit Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
Given the broad range of activities associated with 1,2,4-oxadiazoles, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
The compound’s molecular weight is 26771 , which is within the optimal range for drug-like properties. This suggests that the compound may have favorable bioavailability.
Result of Action
Compounds with the 1,2,4-oxadiazole scaffold have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the oxadiazole derivative and the biomolecule .
Cellular Effects
Oxadiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that oxadiazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Oxadiazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Oxadiazole derivatives have been shown to be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Oxadiazole derivatives can interact with transporters or binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
Oxadiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXNFCDQUGQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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